molecular formula C7H9NO3 B2618321 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione CAS No. 1909325-90-1

5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione

Cat. No.: B2618321
CAS No.: 1909325-90-1
M. Wt: 155.153
InChI Key: DIXOJLUGEPJTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione is a chemical compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol It is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with an oxazolidinone precursor. This process typically requires the use of conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized using standard organic synthesis techniques. These methods often involve the use of readily available starting materials and standard laboratory equipment.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione include:

  • 7-oxa-5-azaspiro[3.4]octane-6,8-dione
  • 2-azaspiro[3.4]octane

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of a methyl group.

Properties

IUPAC Name

5-methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-6(10)11-5(9)7(8)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXOJLUGEPJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)OC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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